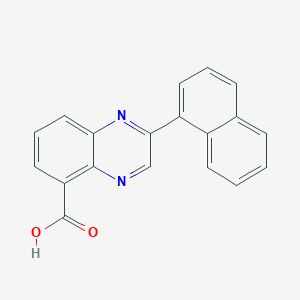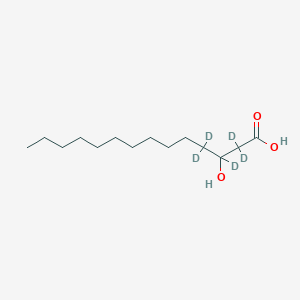
2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid
説明
2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid, also known as NQO, is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. NQO is a quinoxaline derivative that is widely used as a building block for the synthesis of various bioactive compounds.
科学的研究の応用
Organic Light Emitting Diodes (OLEDs)
2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid derivatives, particularly those synthesized with arylaminated aceanthrylene, have shown promise as red light-emitting materials for organic light-emitting diodes (OLEDs). These novel quinoxaline derivatives demonstrate good thermal stability and solvatochromic effects, making them suitable for high-performance OLEDs. Devices based on these materials have achieved significant brightness and efficiency levels, indicating their potential for application in electronic display and lighting technologies (Jang et al., 2011).
Corrosion Inhibition
Quinoxaline derivatives have been explored for their efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. The synthesized compounds, including quinoxaline derivatives, have shown high corrosion inhibition efficiency through electrochemical studies. This suggests their potential application in protecting metals from corrosion, which is crucial in industrial processes and infrastructure maintenance (Saraswat & Yadav, 2020).
Biomedical Applications
Quinoxaline and its derivatives are recognized for their wide range of biomedical applications. By modifying the quinoxaline structure, it's possible to obtain derivatives with significant antimicrobial activities and applications in treating chronic and metabolic diseases. This highlights the versatility and potential of quinoxaline derivatives in medical and biomedical fields, offering avenues for new therapeutic agents (Pereira et al., 2015).
Fluorometric Discrimination
Quinoline and naphthalene-based fluororeceptors have been developed for the detection of hydroxy carboxylic acids. These receptors exhibit distinct fluorescence responses upon complexation with carboxylic acids, enabling the discrimination of aromatic from aliphatic dicarboxylic acids. This property is particularly useful in analytical chemistry for the selective detection and analysis of acid compounds in various samples (Ghosh et al., 2008).
特性
IUPAC Name |
2-naphthalen-1-ylquinoxaline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-19(23)15-9-4-10-16-18(15)20-11-17(21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXUILKEDCALRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC(=C4N=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587644 | |
| Record name | 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904818-39-9 | |
| Record name | 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-O-Acetyl-2,6-anhydro-1-O-[tert-butyl(diphenyl)silyl]-5-deoxy-3-O-{2,3,4-tri-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-galactopyranosyl}-D-arabino-hex-5-enitol](/img/structure/B1627122.png)









![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;2,3-dihydroxybutanedioic acid](/img/structure/B1627137.png)

![1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol](/img/structure/B1627141.png)